Anticonvulsant agent 2

描述

Anticonvulsant Agent 2 is a potent orally active anticonvulsant compound that has demonstrated significant antiepileptic activity in models of drug-resistant epilepsy . This compound is part of a diverse group of pharmacological agents used to treat epileptic seizures by suppressing the excessive rapid firing of neurons during seizures and preventing the spread of the seizure within the brain .

准备方法

合成路线和反应条件: 抗惊厥剂 2 的合成涉及多个步骤,首先是核心结构的制备,然后进行官能团修饰以增强其抗惊厥性质。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 一般方法包括使用有机溶剂、催化剂和受控反应环境来实现所需的化学转化 .

工业生产方法: 抗惊厥剂 2 的工业生产通常涉及使用间歇式或连续流反应器的大规模合成。该过程包括严格的质量控制措施,以确保最终产品的纯度和一致性。 然后将该化合物制成各种剂型,用于口服给药 .

化学反应分析

反应类型: 抗惊厥剂 2 会发生多种类型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 此反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

常用试剂和条件:

氧化: 过氧化氢、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

主要产物: 从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氢化合物 .

科学研究应用

Clinical Applications

1. Seizure Disorders

- Primary Use : Anticonvulsant agent 2 is primarily indicated for the management of various types of seizures including focal seizures and generalized tonic-clonic seizures.

- Mechanism : It works by stabilizing neuronal membranes and preventing excessive neuronal firing.

2. Mood Disorders

- Bipolar Disorder : This agent is frequently utilized as a mood stabilizer in bipolar disorder management. Studies have shown that it can help reduce the frequency of mood episodes.

- Anxiety Disorders : Some research indicates its effectiveness in treating anxiety symptoms, possibly due to its calming effects on the central nervous system .

3. Neuropathic Pain

- Chronic Pain Management : this compound has been found effective in alleviating neuropathic pain, often associated with conditions like diabetic neuropathy or postherpetic neuralgia. Its ability to modulate pain signaling pathways is particularly beneficial in these cases .

Case Studies

| Study Reference | Patient Population | Treatment Details | Outcomes |

|---|---|---|---|

| Aberg et al. (1997) | 16 patients with epilepsy | Lamotrigine at 0.5 mg/kg | Favorable seizure control over two years |

| Georgiou et al. (2020) | 1 patient with refractory seizures | Combination therapy including levetiracetam and sodium valproate | No major seizure activity for three months post-treatment |

| Conry (2002) | Various patients | Zonisamide (100-600 mg daily) for epilepsy | Promising results in seizure reduction |

Toxicity and Management

While effective, there are risks associated with anticonvulsants, including toxicity:

作用机制

抗惊厥剂 2 通过调节电压门控离子通道,增强γ-氨基丁酸 (GABA) 介导的抑制性神经传递,并减弱谷氨酸介导的兴奋性神经传递来发挥作用 . 这些作用有助于稳定神经元膜并防止导致癫痫发作的神经元过度放电。 该化合物靶向特定的分子通路,包括钠和钙通道、GABA 受体和谷氨酸受体 .

类似化合物:

- 卡马西平

- 丙戊酸

- 苯二氮卓类药物

- 苯巴比妥

- 苯妥英钠

比较: 抗惊厥剂 2 独特之处在于它能够有效地治疗耐药性癫痫,这是一种许多其他抗惊厥剂都无法治疗的疾病 . 与类似化合物相比,它具有独特的机制,涉及多个通路,提供更广泛的抗惊厥活性 . 此外,与苯巴比妥和苯妥英钠等旧抗惊厥剂相比,它显示出优异的耐受性和更少的副作用 .

相似化合物的比较

- Carbamazepine

- Valproate

- Benzodiazepines

- Phenobarbital

- Phenytoin

Comparison: Anticonvulsant Agent 2 is unique in its ability to effectively treat drug-resistant epilepsy, a condition where many other anticonvulsants fail . Compared to similar compounds, it has a distinct mechanism of action that involves multiple pathways, providing a broader spectrum of anticonvulsant activity . Additionally, it has shown superior tolerability and fewer side effects compared to older anticonvulsants like phenobarbital and phenytoin .

生物活性

Anticonvulsant Agent 2 (AA2), also referred to as compound 10a, has garnered attention for its potential therapeutic effects in epilepsy and other neurological disorders. This article provides a comprehensive overview of the biological activity of AA2, including its pharmacodynamics, mechanisms of action, and findings from relevant studies.

The anticonvulsant properties of AA2 are primarily attributed to its interaction with voltage-sensitive sodium (Na) and calcium (Ca) channels. Research indicates that AA2 exhibits significant blocking activity on these channels, which plays a crucial role in stabilizing neuronal excitability and preventing seizure activity.

- Voltage-sensitive Na Channels : AA2 shows a high affinity for Na channel-site 2, with a blocking efficacy of approximately 78.8% at certain concentrations . This mechanism is essential for reducing the excitability of neurons during seizure events.

- L-type Ca Channels : The compound also demonstrates moderate inhibition of L-type Ca channels (about 39.7%), further contributing to its anticonvulsant effects .

Pharmacological Studies

Several studies have evaluated the efficacy of AA2 in various animal models, providing insights into its anticonvulsant activity:

- Maximal Electroshock Seizure (MES) Test : In this test, AA2 showed a significant reduction in seizure activity. At a dosage of 50 mg/kg administered orally, it resulted in an inhibition rate of 24.45%, indicating notable anticonvulsant efficacy .

- Pentylenetetrazole (PTZ) Induced Seizures : AA2 was also tested against PTZ-induced seizures, where it exhibited protective effects comparable to established anticonvulsants like valproate .

Comparative Efficacy

A comparative analysis involving other anticonvulsants highlighted the potency of AA2:

| Compound | MES Inhibition (%) | PTZ Inhibition (%) |

|---|---|---|

| This compound | 24.45 | Significant |

| Valproate | Varies | High |

| Gabapentin | Moderate | Moderate |

This table illustrates that while AA2 may not surpass the efficacy of well-established drugs like valproate in all tests, it demonstrates significant anticonvulsant properties that warrant further investigation.

Case Studies and Clinical Implications

Recent clinical studies have explored the broader implications of AA2 in treating status epilepticus and other seizure disorders. A meta-analysis indicated that newer agents like AA2 could offer advantages over traditional treatments by minimizing adverse effects associated with long-term use .

Safety Profile

The safety profile of AA2 was assessed through various toxicity studies:

- Hepatotoxicity : In vitro studies using HepG2 cells showed no significant hepatotoxicity at concentrations ranging from 1 to 100 μM, suggesting a favorable safety margin for clinical use .

- Neurotoxicity : The Rotorod-ataxia test indicated that AA2 does not induce significant neurotoxicity at therapeutic doses, making it a potential candidate for further development as an antiepileptic agent .

属性

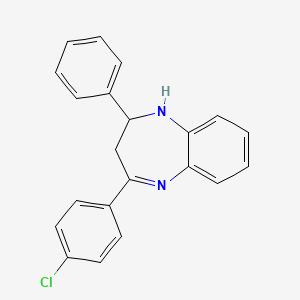

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXLBVMEBUESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397722 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-84-7 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。